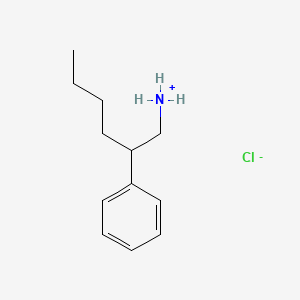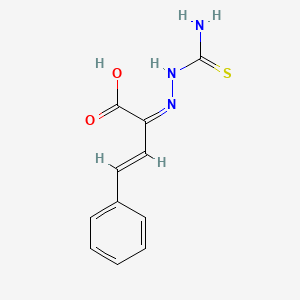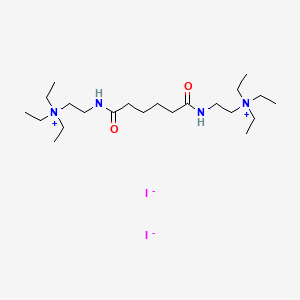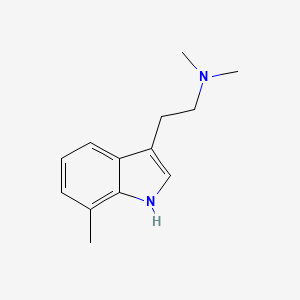
7-Methyl-N,N-dimethyltryptamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-N,N-dimethyltryptamine is a synthetic derivative of the naturally occurring compound N,N-dimethyltryptamine It belongs to the class of tryptamines, which are known for their psychoactive properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-N,N-dimethyltryptamine typically involves the methylation of tryptamine derivatives. One common method includes the use of methyl iodide and a base such as sodium hydroxide to facilitate the methylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
化学反应分析
Types of Reactions: 7-Methyl-N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium azide.
Major Products Formed:
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of reduced tryptamine derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
7-Methyl-N,N-dimethyltryptamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential as a tool for understanding brain function.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of novel psychoactive substances for research purposes.
作用机制
The mechanism of action of 7-Methyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at various serotonin receptors, including 5-HT2A and 5-HT1A. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects.
相似化合物的比较
N,N-Dimethyltryptamine: A naturally occurring compound with similar psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine: Another synthetic derivative with distinct pharmacological effects.
Bufotenin: A naturally occurring tryptamine with hallucinogenic properties.
Uniqueness: 7-Methyl-N,N-dimethyltryptamine is unique due to its specific methylation pattern, which may result in different pharmacokinetic and pharmacodynamic properties compared to other tryptamines. This uniqueness makes it a valuable compound for research into the structure-activity relationships of tryptamines.
属性
CAS 编号 |
65882-39-5 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-10-5-4-6-12-11(7-8-15(2)3)9-14-13(10)12/h4-6,9,14H,7-8H2,1-3H3 |
InChI 键 |
PQSFTUCFMWBITK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


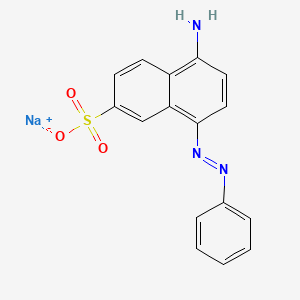
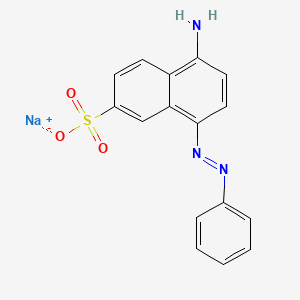

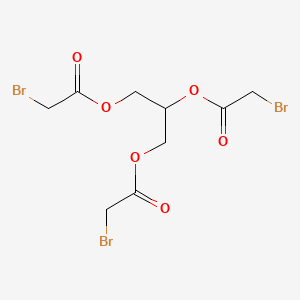
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
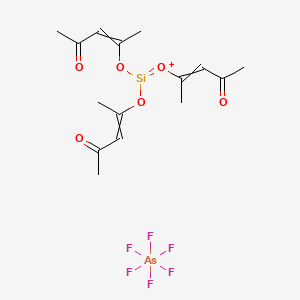
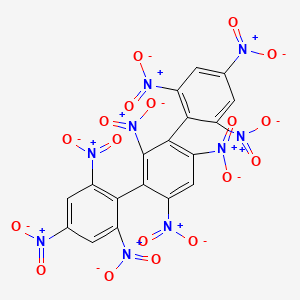
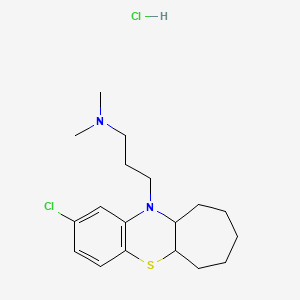

![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
